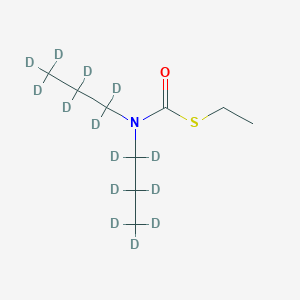
Eradicane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EPTC-d14 (di-n-propyl-d14) is an isotopically labeled compound used primarily in scientific research. It is a derivative of S-ethyl-N,N-dipropylthiocarbamate, a well-known herbicide. The isotopic labeling with deuterium (d14) makes it particularly useful in various analytical and research applications, allowing for precise tracking and analysis in complex biological and chemical systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EPTC-d14 (di-n-propyl-d14) involves the incorporation of deuterium atoms into the molecular structure of S-ethyl-N,N-dipropylthiocarbamate. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterated reagents to replace hydrogen atoms with deuterium.
Direct Synthesis: Starting from deuterated precursors to build the desired compound.
Industrial Production Methods
Industrial production of EPTC-d14 (di-n-propyl-d14) typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as distillation and chromatography to achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions
EPTC-d14 (di-n-propyl-d14) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides and sulfones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiocarbamates .
Scientific Research Applications
EPTC-d14 (di-n-propyl-d14) is widely used in scientific research due to its isotopic labeling. Applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the fate of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in environmental studies to monitor the degradation and persistence of herbicides
Mechanism of Action
The mechanism of action of EPTC-d14 (di-n-propyl-d14) involves its interaction with specific molecular targets. As a labeled analogue of S-ethyl-N,N-dipropylthiocarbamate, it inhibits the biosynthesis of fatty acids in plants, leading to the disruption of cell membrane integrity and ultimately causing plant death. The deuterium labeling allows for detailed studies of these interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
S-ethyl-N,N-dipropylthiocarbamate: The non-labeled version of EPTC-d14.
S-ethyl-N,N-diisopropylthiocarbamate: A similar herbicide with different alkyl groups.
S-ethyl-N,N-dibutylthiocarbamate: Another thiocarbamate herbicide with longer alkyl chains.
Uniqueness
EPTC-d14 (di-n-propyl-d14) is unique due to its isotopic labeling with deuterium, which provides enhanced analytical capabilities. This labeling allows for precise tracking in complex systems, making it invaluable in research applications where understanding the detailed behavior of the compound is crucial.
Properties
CAS No. |
1219794-88-3 |
|---|---|
Molecular Formula |
C9H19NOS |
Molecular Weight |
203.41 g/mol |
IUPAC Name |
S-ethyl N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)carbamothioate |
InChI |
InChI=1S/C9H19NOS/c1-4-7-10(8-5-2)9(11)12-6-3/h4-8H2,1-3H3/i1D3,2D3,4D2,5D2,7D2,8D2 |
InChI Key |
GUVLYNGULCJVDO-YEZFEVEISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C(=O)SCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCN(CCC)C(=O)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















